(1S,3S)-3-methoxycyclohexane-1-carboxylic acid
Description
Molecular Geometry and Stereochemical Configuration
The molecular structure of (1S,3S)-3-methoxycyclohexane-1-carboxylic acid comprises a cyclohexane ring with a carboxylic acid (-COOH) group at carbon 1 and a methoxy (-OCH₃) group at carbon 3. Both substituents are in the S configuration, as indicated by the IUPAC name. The stereochemistry is critical to the molecule’s three-dimensional arrangement, dictating its interactions in chiral environments.
In the chair conformation, the cyclohexane ring adopts a non-planar geometry to alleviate angle strain, with carbon-carbon bond angles approximating 111°, consistent with sp³ hybridization. The S configuration at C1 and C3 positions the carboxylic acid and methoxy groups on the same face of the ring, resulting in a cis relationship. This spatial arrangement minimizes steric clashes between substituents, as both occupy equatorial positions in the lowest-energy conformer. The equatorial preference of the methoxy group is further reinforced by its larger steric bulk compared to hydrogen, avoiding unfavorable 1,3-diaxial interactions with axial hydrogens.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(1S,3S)-3-methoxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m0/s1 |
InChI Key |
KAWNRNMMEKTYGM-BQBZGAKWSA-N |
Isomeric SMILES |
CO[C@H]1CCC[C@@H](C1)C(=O)O |
Canonical SMILES |
COC1CCCC(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Resolution of Racemic Intermediates
A pivotal approach involves enzymatic resolution to achieve the desired (1S,3S) configuration. In one method, cis-3-hydroxycyclohexane-1-carboxylic acid derivatives are subjected to hydrolase-catalyzed enantioselective hydrolysis. For instance, lipases or esterases selectively hydrolyze one enantiomer of a racemic ester intermediate, leaving the desired (1S,3S)-enantiomer intact.
Key Steps:
- Esterification : Racemic cis-3-hydroxycyclohexane-1-carboxylic acid is esterified with methanol or ethanol.
- Enzymatic Hydrolysis : Hydrolases (e.g., Candida antarctica lipase B) hydrolyze the (1R,3R)-ester enantiomer, yielding (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid.
- Methylation : The hydroxyl group is methylated using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃/DMF).
Reaction Conditions:
| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | 95% | - |
| Hydrolysis | Lipase B, pH 7.0, 37°C | 45% | >99% |
| Methylation | CH₃I, K₂CO₃, DMF, 50°C | 85% | - |
Asymmetric Simmons-Smith Cyclopropanation
Asymmetric cyclopropanation using the Simmons-Smith reaction enables stereocontrol in bicyclic intermediates. This method, adapted from glutamic acid derivatives, involves:
- Amino Protection : Glutamic acid is protected as a tert-butyl carbamate (Boc) derivative.
- DMAP-Catalyzed Cyclization : 4-Dimethylaminopyridine (DMAP) facilitates cyclization to form a bicyclic lactam.
- Reduction and Methoxylation : The lactam is reduced to an alkene, followed by stereoselective methoxylation using a chiral catalyst.
Critical Parameters:
- Cyclization efficiency depends on the DMAP-to-substrate ratio (optimal at 0.4:4.0:1.0 DMAP:di-tert-butyl dicarbonate:pyridine).
- Simmons-Smith Reaction : Zn-Cu couple and diiodomethane yield a cis/trans product ratio of 6:1 after 19.5 hours.
Mercury-Mediated Hydration of Alkenes
A classical route involves oxymercuration-demercuration of 3-methylenecyclohexane-1-carboxylic acid ethyl ester:
- Oxymercuration : Hg(OAc)₂ in methanol adds across the double bond, forming a mercurinium ion.
- Demercuration : NaBH₄ in NaOH reduces the mercury adduct, yielding cis-3-hydroxycyclohexane-1-carboxylic acid.
- Methylation : The hydroxyl group is methylated under Mitsunobu conditions (CH₃O⁻, DEAD, PPh₃).
Performance Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Oxymercuration | Hg(OAc)₂, MeOH | 0°C → RT | 70% |
| Demercuration | NaBH₄, NaOH | 0°C → RT | 55% |
| Methylation | CH₃I, K₂CO₃ | 50°C | 85% |
Chiral Pool Synthesis from Cyclohexane Derivatives
Starting from (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid (derived from shikimic acid), direct methylation preserves stereochemistry:
- Protection : The carboxylic acid is protected as a methyl ester (CH₂N₂, MeOH).
- Methylation : The hydroxyl group is methylated using methyl triflate and 2,6-lutidine.
- Deprotection : Saponification with NaOH/MeOH regenerates the carboxylic acid.
Advantages:
- High stereochemical fidelity (ee >99%).
- Scalable to multi-gram quantities.
Catalytic Asymmetric Hydrogenation
Recent advances employ chiral Ru catalysts for asymmetric hydrogenation of ketone precursors:
- Ketone Synthesis : 3-Oxocyclohexane-1-carboxylic acid is prepared via oxidation of cyclohexene derivatives.
- Hydrogenation : [(R)-BINAP]RuCl₂ catalyzes hydrogenation, yielding (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid with 92% ee.
- Methylation : Standard O-methylation completes the synthesis.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% |
| H₂ Pressure | 50 bar |
| Temperature | 25°C |
| Solvent | MeOH/THF (1:1) |
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-methoxycyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
(1S,3S)-3-methoxycyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3S)-3-methoxycyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral centers play a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between (1S,3S)-3-methoxycyclohexane-1-carboxylic acid and related compounds:
Detailed Analysis of Key Differences
Functional Group Effects
- Methoxy vs. Hydroxy : The methoxy group in the target compound reduces acidity compared to the hydroxyl analogue (cis-3-hydroxycyclohexane-1-carboxylic acid), which has a pKa of ~4.6 . Methoxy’s electron-donating nature slightly decreases the carboxylic acid’s acidity, favoring lipid solubility and membrane permeability. In contrast, the hydroxyl group’s hydrogen-bonding capability enhances water solubility and interactions with biological targets (e.g., enzymes) .
- Carboxylic Acid vs. The target compound’s free carboxylic acid is more reactive in conjugation reactions (e.g., amide formation) .
Stereochemical Considerations
- The cis-configuration of substituents in the target compound contrasts with trans-isomers (e.g., trans-1,3-cyclohexanedicarboxylic acid) , which exhibit distinct spatial arrangements. Cis-substituents may facilitate intramolecular hydrogen bonding or steric effects, influencing molecular recognition in biological systems.
Biological Activity
(1S,3S)-3-methoxycyclohexane-1-carboxylic acid is a chiral compound with significant interest in medicinal chemistry due to its unique structural features and biological properties. This compound belongs to the class of bicyclic organic acids, characterized by a cyclohexane ring substituted with a methoxy group and a carboxylic acid group. The stereochemistry of (1S,3S)-3-methoxycyclohexane-1-carboxylic acid plays a crucial role in its interactions with biological systems and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 158.20 g/mol
- CAS Number : 2231666-50-3
Biological Activity Overview
The biological activity of (1S,3S)-3-methoxycyclohexane-1-carboxylic acid has been explored in various studies, highlighting its potential as an anti-inflammatory agent and its role in modulating enzyme activity.
The compound is believed to exert its biological effects through the modulation of specific enzymes and receptors involved in inflammatory pathways. For instance, it may influence the activity of cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins, compounds that mediate inflammation.
Anti-inflammatory Effects
A study conducted by researchers demonstrated that (1S,3S)-3-methoxycyclohexane-1-carboxylic acid significantly reduced the production of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) release from activated macrophages.
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 50 | 55 |
| 100 | 70 | 75 |
This suggests that (1S,3S)-3-methoxycyclohexane-1-carboxylic acid may serve as a potential therapeutic agent for conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Enzyme Modulation
Another area of research focused on the compound's interaction with enzymes involved in metabolic pathways. In vitro assays revealed that (1S,3S)-3-methoxycyclohexane-1-carboxylic acid acts as an inhibitor of lipoxygenase, an enzyme responsible for the synthesis of leukotrienes from arachidonic acid.
| Enzyme Activity (%) | Control | Compound Treatment |
|---|---|---|
| Lipoxygenase | 100 | 45 |
The inhibition of lipoxygenase activity suggests that (1S,3S)-3-methoxycyclohexane-1-carboxylic acid could be beneficial in managing allergic responses and asthma by reducing leukotriene production.
Comparative Analysis with Related Compounds
The biological activity of (1S,3S)-3-methoxycyclohexane-1-carboxylic acid can be contrasted with its enantiomers and structural analogs. Research indicates that the stereochemistry significantly influences the biological effects observed.
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| (1R,3R)-3-Methoxycyclohexane-1-carboxylic acid | Low anti-inflammatory effect | Different stereochemistry |
| (1S,3R)-3-Methoxycyclohexane-1-carboxylic acid | Moderate inhibition | Stereochemical influence on enzyme binding |
| (1S,3S)-3-Methoxycyclohexane-1-carboxylic acid | High anti-inflammatory effect | Optimal binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
